
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This compound features a benzamide core with a pyrrolidinone ring, making it a unique structure with potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to targetProthrombin and Coagulation factor X . These proteins play crucial roles in the blood clotting process .
Mode of Action
Related compounds have been found to inhibit the sars-cov-2 main protease , suggesting a potential antiviral activity.
Biochemical Pathways
Given its potential targets, it may be involved in theblood coagulation pathway and viral replication pathways .
Result of Action
If it acts similarly to related compounds, it may have effects onblood clotting and viral replication .
Preparation Methods
The synthesis of 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid derivatives with amine derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized compounds can vary, with some reactions achieving yields between 40-72% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
2,3-dimethoxybenzamide: Another benzamide derivative with different substituents on the benzene ring.
3-acetoxy-2-methylbenzamide: A benzamide derivative with an acetoxy group, showing different biological activities.
The uniqueness of this compound lies in its specific structure, which combines a benzamide core with a pyrrolidinone ring, providing distinct chemical and biological properties.
Biological Activity
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound of significant interest due to its unique structural features, which include a benzamide moiety and a pyrrolidinone ring. The presence of a methyl group at the 2-position of the benzene ring and a 1-methyl-5-oxopyrrolidin-3-yl group as the amine substituent suggests potential biological activities, particularly in pharmaceutical applications targeting neurological disorders and metabolic diseases.
Structural Characteristics
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Benzamide Moiety | Contains an amide group attached to a benzene ring. |
Pyrrolidinone Ring | A five-membered ring with a nitrogen atom, contributing to the compound's reactivity and biological properties. |
Methyl Substituents | The methyl groups may enhance lipophilicity, influencing absorption and distribution in biological systems. |
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer activity. For instance, several 5-oxopyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly, indicating their potential as anticancer agents .
Case Study:
A study evaluated the anticancer activity of various derivatives against A549 cells using an MTT assay. The results showed that certain structural modifications enhanced cytotoxicity while minimizing effects on non-cancerous cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Research has explored its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Compounds derived from the pyrrolidinone structure often exhibit selective toxicity towards pathogenic bacteria while sparing non-pathogenic flora .
Data Table: Antimicrobial Activity Against Resistant Strains
Compound | Target Pathogen | Activity (MIC) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 10 µg/mL |
Derivative A | Klebsiella pneumoniae | 15 µg/mL |
Derivative B | Escherichia coli | 20 µg/mL |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition: The compound could inhibit specific enzymes or receptors involved in cancer cell proliferation or bacterial growth.
- Apoptosis Induction: Studies suggest that certain derivatives facilitate apoptosis in cancer cells, potentially through mitochondrial pathways.
- Targeting Membrane Integrity: Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-3-4-6-11(9)13(17)14-10-7-12(16)15(2)8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNPOIBWHCJCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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